molecular formula C10H14N2O3S3 B143010 5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide CAS No. 127025-29-0

5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide

Cat. No. B143010
M. Wt: 306.4 g/mol
InChI Key: WQCSVQCJRXWYED-UHFFFAOYSA-N
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Description

5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a potent inhibitor of a specific protein that is involved in various physiological processes.

Mechanism Of Action

The mechanism of action of 5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide involves the inhibition of a specific protein. This protein is involved in various physiological processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of this protein, 5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide can disrupt these processes and potentially lead to therapeutic benefits.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide are dependent on the specific protein that it inhibits. However, studies have shown that this compound can lead to cell cycle arrest, apoptosis, and decreased cell proliferation. It has also been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide is its potency and specificity. It is a potent inhibitor of a specific protein and has been shown to be effective in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the use of 5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide in scientific research. One potential application is in the development of therapeutics for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. There is also potential for the development of new analogs of this compound with improved potency and specificity. Overall, the future of 5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide in scientific research is promising and warrants further investigation.

Synthesis Methods

The synthesis of 5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide involves the reaction of 2-chloro-5-methylthiophene-3-sulfonyl chloride with 2-methoxyethylamine in the presence of a base. The reaction yields the desired product in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability.

Scientific Research Applications

5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide has been used extensively in scientific research as an inhibitor of a specific protein that is involved in various physiological processes. This compound has been shown to be effective in inhibiting the activity of the protein in vitro and in vivo. It has been used in studies related to cancer, inflammation, and other diseases.

properties

CAS RN

127025-29-0

Product Name

5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide

Molecular Formula

C10H14N2O3S3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(2-methoxyethylamino)methyl]thieno[3,2-b]thiophene-5-sulfonamide

InChI

InChI=1S/C10H14N2O3S3/c1-15-3-2-12-6-7-4-8-9(16-7)5-10(17-8)18(11,13)14/h4-5,12H,2-3,6H2,1H3,(H2,11,13,14)

InChI Key

WQCSVQCJRXWYED-UHFFFAOYSA-N

SMILES

COCCNCC1=CC2=C(S1)C=C(S2)S(=O)(=O)N

Canonical SMILES

COCCNCC1=CC2=C(S1)C=C(S2)S(=O)(=O)N

synonyms

5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide

Origin of Product

United States

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